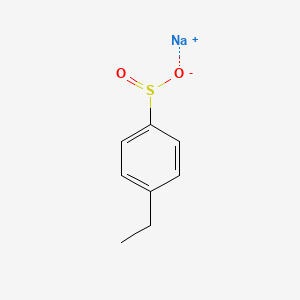

Sodium 4-ethylbenzenesulfinate

Overview

Description

Sodium 4-ethylbenzenesulfinate is a chemical compound with the CAS Number: 89520-66-1 . It has a molecular weight of 192.21 . The compound is typically stored at temperatures below -10°C . It is usually available in the form of a powder .

Chemical Reactions Analysis

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Physical and Chemical Properties Analysis

This compound is a powder that is typically stored at temperatures below -10°C . It has a molecular weight of 192.21 .

Scientific Research Applications

Removal in Decontamination Processes

Sodium 4-ethylbenzenesulfinate, a related compound to sodium dodecylbenzenesulfonate, is notable for its use in decontamination processes. Specifically, surface-functionalized mesoporous silica nanoparticles have been employed to remove compounds like sodium dodecylbenzenesulfonate in nuclear decontamination, indicating potential applications for this compound in similar contexts (Kim, Kim, Lee, & Lee, 2019).

Polymer Synthesis

In the field of polymer chemistry, this compound has been used in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution. This synthesis is achieved through reversible addition−fragmentation chain transfer polymerization, highlighting the compound's role in producing water-soluble polymers with potential applications in various industries (Mitsukami, Donovan, Lowe, & McCormick, 2001).

Luminescent Ladder-like Lanthanide Coordination Polymers

Research has explored the synthesis of luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate, a compound structurally similar to this compound. These polymers exhibit significant yields and luminescence properties, suggesting potential applications in materials science (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Radical Polymerization

The compound has been used in the study of free radical and controlled radical polymerization. For instance, graphene oxide was used as a radical initiator for the polymerization of sodium 4-vinylbenzenesulfonate, demonstrating the compound's role in innovative polymerization methods (Voylov, Saito, Lokitz, Uhrig, Wang, Agapov, Holt, Bocharova, Kisliuk, & Sokolov, 2016).

Antioxidant and Anticancer Properties

Studies on copper(II) thiosemicarbazone complexes that include sodium salts of related compounds, like 4-hydroxybenzenesulfonic acid, have shown potential for inducing marked ROS accumulation and promoting an antioxidant response in cancer cells. This indicates possible applications in cancer chemotherapy (Sirbu, Palamarciuc, Babak, Lim, Ohui, Enyedy, Shova, Darvasiová, Rapta, Ang, & Arion, 2017).

Safety and Hazards

The safety information for Sodium 4-ethylbenzenesulfinate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

sodium;4-ethylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQNALOFSJPBIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)

![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)

![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)

![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)

![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)